REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]2[C:14]([C:19]([OH:21])=[O:20])=[CH:15][CH:16]=[CH:17][CH:18]=2)C(=O)C2=CC=CC=C12.O.NN>CO>[NH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]1[C:14]([C:19]([OH:21])=[O:20])=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|
Name
|
2′-phthalimidomethylbiphenyl-2-carboxylic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC1=C(C=CC=C1)C=1C(=CC=CC1)C(=O)O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
FILTRATION
|
Details
|
After filtering off undissolved 2,3-dihydrophthalazine-1,4-dione
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C=CC=C1)C=1C(=CC=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |